![molecular formula C16H19N3O3 B5565895 2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

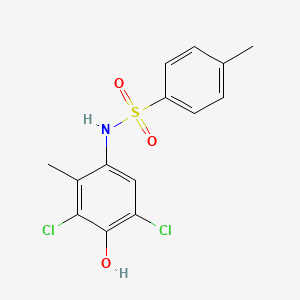

The compound “2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds due to its ability to increase solubility and bioavailability . The isoindole moiety is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. Isoindole derivatives have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The piperazine ring is known to undergo reactions with acids and electrophiles, while the isoindole moiety might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the exact structure of the compound and could be determined through experimental analysis .Wissenschaftliche Forschungsanwendungen

Antihistamine Activity

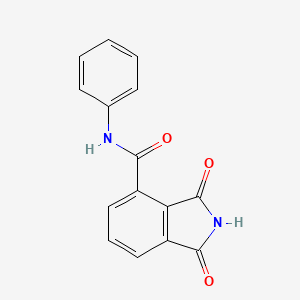

One research focus has been on the structural manipulation of polycyclic piperazinyl imide serotonergic agents, leading to the synthesis of compounds with potent antihistamine H1 activity. These studies aim at developing new therapeutic agents with minimal undesirable effects, emphasizing the importance of specific structural features for biological activity (Abou-Gharbia et al., 1995).

Cytostatic Activities

Another area of research involves the synthesis of novel 3'-spirocyclic-oxindole derivatives, with some compounds demonstrating significant cytostatic activity against cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the role of specific structural motifs in enhancing antitumor efficacy (Yong et al., 2007).

Antifungal Properties

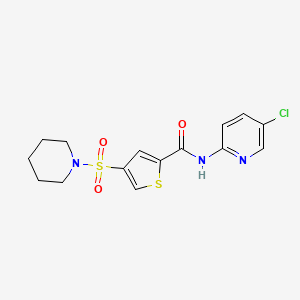

A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, exhibiting poor solubility in buffer solutions but better solubility in alcohols. This study underscores the importance of understanding the physicochemical properties of such compounds for their effective application in antifungal therapy (Volkova et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents reveals the potential of these compounds in developing pH probes and understanding the fluorescence quenching mechanisms. This could have implications in the design of new fluorescent materials and sensors (Gan et al., 2003).

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives have been found to exhibit a wide range of biological activities, including acting as antagonists at various neurotransmitter receptors . Isoindole derivatives also have diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-17-8-10-18(11-9-17)14(20)6-7-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAJCJTZNURTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)